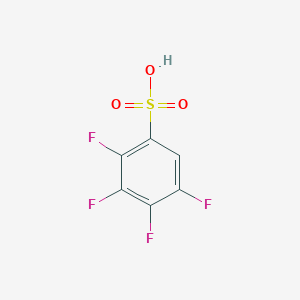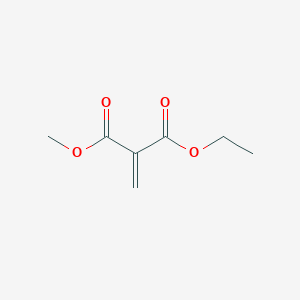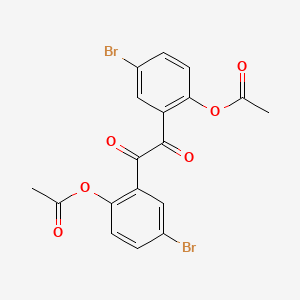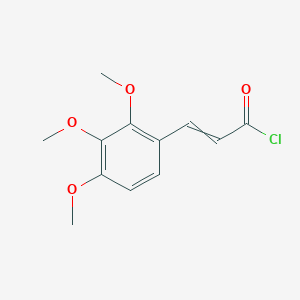
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid is a complex organic compound with a unique structure It is characterized by a tetrahydronaphthalene core with specific stereochemistry at the 5th and 8th positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid typically involves multiple steps, starting from simpler organic molecules. The key steps include:
Formation of the Tetrahydronaphthalene Core: This can be achieved through cyclization reactions involving aromatic precursors.
Introduction of the Methyl and Heptenyl Groups: These groups are introduced through alkylation reactions, often using Grignard reagents or organolithium compounds.
Stereoselective Synthesis: Ensuring the correct stereochemistry at the 5th and 8th positions is crucial. This can be achieved using chiral catalysts or chiral auxiliaries.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and automation to scale up the process efficiently.
Análisis De Reacciones Químicas
Types of Reactions
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form ketones or aldehydes, depending on the conditions and reagents used.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or an aldehyde.
Substitution: The compound can undergo substitution reactions, particularly at the aromatic ring or the alkyl side chains.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are commonly used.
Substitution: Halogenation reagents like bromine (Br₂) or chlorination agents can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce alcohols or aldehydes.
Aplicaciones Científicas De Investigación
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies related to enzyme interactions and metabolic pathways.
Industry: It can be used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
(5R,8S)-5-Methyl-8-(6-methylhept-5-en-2-yl)-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid: shares structural similarities with other tetrahydronaphthalene derivatives.
Other Similar Compounds: Compounds such as 5,6,7,8-tetrahydronaphthalene-2-carboxylic acid and its various alkylated derivatives.
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the methyl and heptenyl groups
Propiedades
Número CAS |
65122-62-5 |
|---|---|
Fórmula molecular |
C20H28O2 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(5R,8S)-5-methyl-8-[(2S)-6-methylhept-5-en-2-yl]-5,6,7,8-tetrahydronaphthalene-2-carboxylic acid |
InChI |
InChI=1S/C20H28O2/c1-13(2)6-5-7-14(3)17-10-8-15(4)18-11-9-16(20(21)22)12-19(17)18/h6,9,11-12,14-15,17H,5,7-8,10H2,1-4H3,(H,21,22)/t14-,15+,17-/m0/s1 |
Clave InChI |
ODZQBEPDXUFJRX-UXLLHSPISA-N |
SMILES isomérico |
C[C@@H]1CC[C@H](C2=C1C=CC(=C2)C(=O)O)[C@@H](C)CCC=C(C)C |
SMILES canónico |
CC1CCC(C2=C1C=CC(=C2)C(=O)O)C(C)CCC=C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![3,7-Diacetyl-1,3,7-triaza-5lambda~5~-phosphabicyclo[3.3.1]nonan-5-one](/img/structure/B14495423.png)




![Trimethyl[(2-methyl-2,4-diphenylpent-4-en-1-yl)oxy]silane](/img/structure/B14495450.png)





